N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine
Description
Evolution of Thieno[2,3-d]pyrimidine Scaffold in Medicinal Chemistry
The thieno[2,3-d]pyrimidine scaffold has emerged as a bioisostere of purine bases, offering structural mimicry of adenine while introducing enhanced metabolic stability and tunable electronic properties. Early studies in the 1990s identified its potential as a kinase inhibitor scaffold due to its ability to occupy ATP-binding pockets through π-π stacking interactions. Over the past decade, systematic structure-activity relationship (SAR) studies have revealed critical pharmacophoric features:
- Position 4 : Substitution with amino groups enhances interactions with catalytic lysine residues in kinases.
- Position 5 : Aryl or heteroaryl groups (e.g., 4-fluorophenyl) improve hydrophobic pocket occupancy and selectivity.
- Position 2 : Methyl or ethyl groups modulate solubility without compromising binding affinity.
The scaffold’s versatility is evidenced by its progression into clinical trials for oncology targets, with derivatives demonstrating nanomolar IC~50~ values against EGFR and VEGFR kinases. Computational analyses highlight its optimal ligand efficiency (LE > 0.3) and polar surface area (PSA ≈ 70 Ų), balancing membrane permeability and aqueous solubility.
Significance of 1,4-Benzodioxin Moiety in Bioactive Compounds
The 1,4-benzodioxin fragment, a bicyclic ether system, confers unique pharmacokinetic and pharmacodynamic properties:
- Conformational rigidity : Restricts rotational freedom, improving target binding through entropy-driven interactions.
- Electron-rich aromatic system : Facilitates charge-transfer interactions with tyrosine or tryptophan residues in enzyme active sites.
- Metabolic resistance : The ether linkage reduces susceptibility to cytochrome P450-mediated oxidation compared to simpler aryl rings.
Notable examples include FDA-approved drugs like Amoxapine (antidepressant) and experimental antiparasitic agents targeting Plasmodium falciparum dihydroorotate dehydrogenase (DHODH). SAR studies on benzodioxin derivatives reveal that substitution at position 6 (as in the target compound) optimizes steric complementarity with hydrophobic enzyme subpockets.
Rationale for Structural Integration of Key Pharmacophoric Elements
The hybrid architecture of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine merges three validated pharmacophores:
- Thieno[2,3-d]pyrimidine core : Serves as adenine mimic for kinase or protease inhibition.
- 4-Fluorophenyl group : Enhances lipophilicity (clogP ≈ 3.5) and induces dipole-dipole interactions with fluorophilic enzyme regions.
- 1,4-Benzodioxin moiety : Improves metabolic stability (t~1/2~ > 6h in hepatic microsomes) and enforces planar geometry for DNA intercalation.
Molecular docking simulations predict synergistic effects: the benzodioxin fragment occupies allosteric pockets adjacent to ATP-binding sites, while the 4-fluorophenyl group stabilizes hydrophobic residues like Leu694 in Abl kinase. This multi-target potential positions the compound as a candidate for polypharmacological applications in oncology and infectious diseases.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2S/c21-13-3-1-12(2-4-13)15-10-27-20-18(15)19(22-11-23-20)24-14-5-6-16-17(9-14)26-8-7-25-16/h1-6,9-11H,7-8H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJDFIYTKWATEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula , with a molecular weight of approximately 357.4 g/mol. Its structure features a thieno[2,3-d]pyrimidine core substituted with a 4-fluorophenyl group and a 2,3-dihydro-1,4-benzodioxin moiety.
Enzyme Inhibition : The primary mechanism of action for this compound appears to involve the inhibition of specific enzymes. Research indicates that similar compounds often target enzymes involved in metabolic pathways critical for cell growth and proliferation. For instance, sulfonamide derivatives have been shown to inhibit folate synthesis in bacteria by blocking the foliate synthetase enzyme, which is crucial for bacterial survival and replication.
Biochemical Pathways : The compound may also affect various biochemical pathways by interacting with cellular proteins and enzymes. This interaction can lead to altered gene expression and cellular signaling processes, potentially influencing cell proliferation and apoptosis.
Antimicrobial Activity
Studies have demonstrated that related compounds exhibit antimicrobial properties by inhibiting bacterial growth. The inhibition of folate synthesis leads to reduced bacterial viability without directly killing the bacteria, thus classifying these compounds as bacteriostatic agents .
Anticancer Potential
Recent investigations into the anticancer properties of thieno[2,3-d]pyrimidine derivatives suggest that they may exert cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting tumor cell proliferation in vitro and in vivo models. The mechanism often involves inducing apoptosis or cell cycle arrest in cancer cells .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on human cancer cell lines (e.g., HepG2). Results indicated significant growth inhibition at low micromolar concentrations, suggesting potential for further development as anticancer agents.
- Enzyme Inhibition Assays : Compounds structurally similar to this compound were screened for their ability to inhibit key enzymes such as acetylcholinesterase and lipoxygenase. Moderate inhibitory activity was observed, indicating the compound's potential role in treating neurodegenerative diseases like Alzheimer's disease through cholinergic modulation .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that similar compounds are well absorbed from the gastrointestinal tract and undergo hepatic metabolism before being excreted via bile or feces. The influence of environmental factors such as pH on absorption rates has also been noted.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include thieno[2,3-d]pyrimidin-4-amine derivatives with variations in substituents, which influence physicochemical properties and biological activity. Below is a comparative analysis:
Key Structural Insights
- Benzodioxin vs. Phenylsulfonyl : Benzodioxin’s oxygen-rich ring may confer metabolic stability over phenylsulfonyl groups, which are prone to enzymatic reduction .
- Thienopyrimidine Core: Common to all analogs, this scaffold provides a planar structure for intercalation or kinase binding .
- Substituent Positioning : 5-position aryl groups (e.g., 4-fluorophenyl) optimize steric and electronic interactions in target binding pockets .
Q & A
What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Level: Basic
Methodological Answer:
The synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives typically involves multi-step protocols. For example, coupling reactions between substituted anilines and pre-functionalized pyrimidine intermediates are common. A general approach includes:
Core Formation: Condensation of thiophene derivatives with cyanamide or thiourea to form the thienopyrimidine core.
Functionalization: Suzuki-Miyaura coupling for introducing aryl groups (e.g., 4-fluorophenyl) at the 5-position .
Amine Substitution: Nucleophilic aromatic substitution (SNAr) at the 4-position using benzodioxin-6-amine derivatives under basic conditions (e.g., K₂CO₃ in DMF).
Optimization Tips:
- Use Pd catalysts (e.g., Pd(PPh₃)₄) with ligand optimization for coupling efficiency.
- Purify via column chromatography or preparative HPLC to isolate isomers or byproducts .
How does the substitution pattern on the thienopyrimidine core influence biological activity, and what structural analogs show promise?
Level: Advanced
Methodological Answer:
The 4-fluorophenyl group at the 5-position enhances electron-withdrawing effects, potentially improving binding to hydrophobic enzyme pockets. Structural analogs with substitutions at the 6-position (e.g., methyl or trifluoromethyl groups) demonstrate varied antibacterial and antifungal activities . Key findings:
- Dihedral Angles: Substituents on the benzodioxin ring (e.g., methoxy vs. fluoro) alter dihedral angles (e.g., 12.8° vs. 86.1°), impacting intermolecular interactions .
- Bioisosteres: Replacing the benzodioxin with morpholine or piperidine groups modulates solubility and target affinity .
What crystallographic techniques are recommended for determining the compound’s 3D structure and intermolecular interactions?
Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and packing motifs. Key steps:
Crystallization: Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
Data Collection: Synchrotron radiation improves resolution for heavy atoms (e.g., sulfur in the thieno ring).
Analysis: Identify intramolecular H-bonds (e.g., N–H⋯N) and weak interactions (C–H⋯π) stabilizing the crystal lattice .
Example: A related pyrimidine derivative showed C–H⋯O bonds linking molecules into polymeric chains along the c-axis .
How can researchers resolve contradictions in reported biological data for thieno[2,3-d]pyrimidin-4-amine derivatives?
Level: Advanced
Methodological Answer:
Contradictions often arise from assay variability or impurities. Strategies include:
Reproducibility: Standardize cell lines (e.g., ATCC-certified strains) and assay conditions (pH, temperature).
Purity Validation: Use HPLC-MS to confirm >95% purity, as trace impurities (e.g., unreacted intermediates) may skew results .
Control Experiments: Compare activity against known inhibitors (e.g., cholinesterase inhibitors) to calibrate dose-response curves .
What computational methods predict the compound’s binding affinity to enzyme targets like kinases or cholinesterases?
Level: Advanced
Methodological Answer:
Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., acetylcholinesterase’s catalytic triad).
MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes.
QSAR Models: Corrogate substituent electronic parameters (Hammett σ) with IC₅₀ values to design optimized analogs .
What analytical strategies ensure purity and stability during storage?
Level: Basic
Methodological Answer:
Purity Analysis:
- HPLC: Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.
- NMR: Monitor for decomposition peaks (e.g., free amine or oxidized sulfur species) .
Stability: Store under inert gas (N₂) at -20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) .
How do electronic effects of substituents (e.g., 4-fluorophenyl) influence reactivity in further modifications?
Level: Advanced
Methodological Answer:
The 4-fluorophenyl group’s electron-withdrawing nature deactivates the pyrimidine ring, reducing susceptibility to electrophilic attack. For functionalization:
Nucleophilic Sites: Target the 2-position (if unsubstituted) for alkylation or acylation.
Cross-Coupling: Use Buchwald-Hartwig conditions to introduce aryl groups at the 6-position .
Fluorine-Specific Reactions: Exploit C–F bond activation via Pd-catalyzed defluorination for late-stage diversification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
